![molecular formula C15H21BrN2O3S B3617798 N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3617798.png)
N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as BMS-986205, is a novel small molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. This compound has been shown to have potential therapeutic applications in the treatment of autoimmune diseases and cancer.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide selectively inhibits the activity of TYK2 by binding to the ATP-binding site of the enzyme. This inhibition leads to a downstream reduction in the activity of the JAK-STAT signaling pathway, which is responsible for the production of pro-inflammatory cytokines and the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α. This reduction in cytokine production leads to a decrease in inflammation and immune cell infiltration in affected tissues. This compound has also been shown to inhibit the growth of cancer cells in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is its selectivity for TYK2, which reduces the potential for off-target effects. However, the compound has also been shown to have limited bioavailability and a short half-life, which may limit its effectiveness in vivo. Additionally, the compound's mechanism of action may be limited to specific disease indications that involve the JAK-STAT signaling pathway.
Orientations Futures
Future research on N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide could focus on improving its pharmacokinetic properties to increase its effectiveness in vivo. Additionally, the compound's potential therapeutic applications in cancer and autoimmune diseases could be further explored through preclinical and clinical studies. Finally, the development of TYK2 inhibitors with improved selectivity and potency could lead to the discovery of novel therapeutics for a range of diseases.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus. It has also shown promise in preclinical models of cancer. In these studies, this compound has been shown to inhibit the activity of TYK2, a key enzyme in the JAK-STAT signaling pathway. This pathway plays a critical role in the regulation of immune responses and cell growth, making it an attractive target for therapeutic intervention.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-12-10-13(6-7-14(12)16)18(22(2,20)21)11-15(19)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVHBEJPSIWDHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.